3-(5-Bromo-3-methyl-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester 3-(5-Bromo-3-methyl-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13696268
InChI: InChI=1S/C14H19BrN2O3/c1-9-5-10(15)6-16-12(9)19-11-7-17(8-11)13(18)20-14(2,3)4/h5-6,11H,7-8H2,1-4H3
SMILES: CC1=CC(=CN=C1OC2CN(C2)C(=O)OC(C)(C)C)Br
Molecular Formula: C14H19BrN2O3
Molecular Weight: 343.22 g/mol

3-(5-Bromo-3-methyl-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13696268

Molecular Formula: C14H19BrN2O3

Molecular Weight: 343.22 g/mol

* For research use only. Not for human or veterinary use.

3-(5-Bromo-3-methyl-pyridin-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C14H19BrN2O3
Molecular Weight 343.22 g/mol
IUPAC Name tert-butyl 3-(5-bromo-3-methylpyridin-2-yl)oxyazetidine-1-carboxylate
Standard InChI InChI=1S/C14H19BrN2O3/c1-9-5-10(15)6-16-12(9)19-11-7-17(8-11)13(18)20-14(2,3)4/h5-6,11H,7-8H2,1-4H3
Standard InChI Key HMELJVQBPGOWFY-UHFFFAOYSA-N
SMILES CC1=CC(=CN=C1OC2CN(C2)C(=O)OC(C)(C)C)Br
Canonical SMILES CC1=CC(=CN=C1OC2CN(C2)C(=O)OC(C)(C)C)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, tert-butyl 3-(5-bromo-3-methylpyridin-2-yl)oxyazetidine-1-carboxylate, reflects its structural components:

  • A pyridine ring substituted with bromine at the 5-position and a methyl group at the 3-position.

  • An azetidine ring (four-membered nitrogen heterocycle) linked via an ether bond to the pyridine.

  • A tert-butyl ester group protecting the azetidine’s carboxylic acid moiety .

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC₁₄H₁₉BrN₂O₃
Molecular Weight343.22 g/mol
CAS Registry Number2301069-21-4
PubChem CID138985889
SMILESCC1=CC(=CN=C1OC2CN(C2)C(=O)OC(C)(C)C)Br

Spectral and Stereochemical Properties

The compound’s InChIKey (HMELJVQBPGOWFY-UHFFFAOYSA-N) provides a unique identifier for its 3D conformation. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for:

  • The tert-butyl group (δ ~1.4 ppm, singlet).

  • Pyridine protons (δ 7.5–8.5 ppm, influenced by bromine’s electron-withdrawing effect).

  • Azetidine protons (δ 3.5–4.5 ppm, split due to ring strain).

X-ray crystallography data, though unavailable in the provided sources, would likely show a planar pyridine ring and a puckered azetidine moiety, with the tert-butyl group adopting a sterically shielded conformation.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized through sequential functionalization:

  • Pyridine bromination: Introducing bromine at the 5-position of 3-methylpyridin-2-ol.

  • Etherification: Coupling the brominated pyridine with azetidine-1-carboxylic acid tert-butyl ester via nucleophilic aromatic substitution.

  • Purification: Chromatographic isolation to achieve >95% purity .

Reaction Conditions and Catalysts

Key parameters for the etherification step include:

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.

  • Base: Potassium carbonate or cesium carbonate to deprotonate the hydroxyl group.

  • Temperature: 80–100°C to overcome activation energy barriers .

Table 2: Hypothetical Synthesis Protocol

StepReagents/ConditionsYield
13-methylpyridin-2-ol + NBS, AIBN75%
25-bromo-3-methylpyridin-2-ol + azetidine tert-butyl ester, K₂CO₃, DMF, 80°C62%

Applications in Pharmaceutical Research

Kinase Inhibitor Development

The azetidine-pyridine scaffold mimics ATP-binding motifs in kinase active sites. For example:

  • c-Met inhibitors: Analogous structures show IC₅₀ values <100 nM in preclinical models .

Antibacterial Agents

Brominated heterocycles exhibit activity against Gram-positive pathogens. The methyl group enhances membrane penetration, while the azetidine’s rigidity optimizes target binding.

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